molecular formula C4H10N2O3 B101629 1-(Hydroxymethyl)-3-(methoxymethyl)urea CAS No. 17741-86-5

1-(Hydroxymethyl)-3-(methoxymethyl)urea

Cat. No.: B101629
CAS No.: 17741-86-5
M. Wt: 134.13 g/mol
InChI Key: DATBHDRXGLZCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Hydroxymethyl)-3-(methoxymethyl)urea is a urea derivative of significant research interest for developing safer and more environmentally acceptable hydrogen sulfide (H₂S) scavengers in the offshore oil and gas industry . This compound functions by reacting with toxic H₂S under basic conditions, a mechanism facilitated by its hemiaminal ether functional groups which differentiate it from related hydroxymethyl derivatives . Its value in research lies in its potential as a greener alternative to conventional, more toxic scavengers like formaldehyde-based compounds or triazines, which are environmentally problematic . Researchers are exploring this class of compounds to mitigate operational issues such as fouling and corrosion in production facilities while meeting stringent environmental regulations for production water disposal . Further investigative applications include its role as a model compound in organic synthesis for studying the structure-activity relationships of hemiaminal ethers in nucleophilic capture reactions . This product is strictly For Research Use Only.

Properties

CAS No.

17741-86-5

Molecular Formula

C4H10N2O3

Molecular Weight

134.13 g/mol

IUPAC Name

1-(hydroxymethyl)-3-(methoxymethyl)urea

InChI

InChI=1S/C4H10N2O3/c1-9-3-6-4(8)5-2-7/h7H,2-3H2,1H3,(H2,5,6,8)

InChI Key

DATBHDRXGLZCHA-UHFFFAOYSA-N

SMILES

COCNC(=O)NCO

Canonical SMILES

COCNC(=O)NCO

Other CAS No.

17741-86-5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of urea derivatives are highly dependent on substituent groups. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Features Reference
1-(Hydroxymethyl)-3-(methoxymethyl)urea -NH-(CH2OH), -NH-(CH2OCH3) Polar groups may enhance solubility; potential for hydrogen bonding. N/A
1-(4-Bromo-3-((5-methoxypyridin-3-yl)oxy)phenyl)-3-methylurea (Compound 2) Bromo, methoxypyridinyl, methyl groups Halogenated aromatic systems may improve receptor binding; methylurea enhances metabolic stability.
1-Hydroxy-3-(2-methoxyphenyl)urea -NH-OH, -NH-(2-methoxyphenyl) Hydroxyurea group may confer radical scavenging activity; methoxyphenyl enhances lipophilicity.
1-(5-Chloro-2-hydroxymethylphenyl)-3-(3-chloro-5-methoxyphenyl)urea Chloro, hydroxymethylphenyl, methoxyphenyl Halogen substituents (Cl) increase electrophilicity; hydroxymethyl may improve solubility.
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea Morpholino-triazine, hydroxymethylphenyl Complex triazine backbone may enhance kinase inhibition; hydroxymethyl aids in solubility.
Key Observations:
  • Polarity and Solubility: The hydroxymethyl group in this compound likely increases water solubility compared to non-polar analogs like 1-ethyl-1-(2-methylphenyl)urea .
  • Biological Activity : Halogenated derivatives (e.g., chloro, bromo) in and exhibit enhanced bioactivity, such as glucokinase activation or analgesic effects, due to improved binding affinity .
  • Synthetic Complexity: Compounds with morpholino-triazine backbones (e.g., ) require multi-step synthesis and HPLC purification (26% yield), suggesting higher complexity compared to simpler urea derivatives .

Therapeutic Potential

  • Glucokinase Activation : Compound 1 () demonstrates efficacy in modulating glucokinase, a target for diabetes therapeutics. The methoxymethyl group in the target compound may similarly influence enzyme interaction .
  • Analgesic Activity : Compound 3 () highlights the role of urea derivatives in pain management, though substituent optimization is critical for reducing off-target effects .

Q & A

Q. What are the standard protocols for synthesizing 1-(Hydroxymethyl)-3-(methoxymethyl)urea, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions starting with hydroxymethyl and methoxymethyl precursors. Key steps include:

  • Urea bond formation : Reacting isocyanates with amines under anhydrous conditions. Common solvents include dimethylformamide (DMF) or dichloromethane (DCM), with bases like triethylamine to neutralize HCl byproducts .
  • Functional group protection : Methoxymethyl groups may require protection (e.g., using tert-butyldimethylsilyl ethers) to prevent side reactions during synthesis.
  • Optimization : Adjusting temperature (60–80°C), solvent polarity, and catalyst loading (e.g., palladium for coupling reactions) to enhance yield (typically 50–70%) .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., hydroxymethyl at δ 4.5–5.0 ppm) and urea linkage (δ 155–160 ppm for carbonyl) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]+: 163.06) and detects impurities .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Dose-dependent effects : Discrepancies in IC50_{50} values (e.g., 10–50 μM in enzyme inhibition assays) may arise from varying cell lines or assay conditions. Validate using standardized protocols (e.g., ATP-based viability assays) .
  • Structural analogs : Compare activity with derivatives (e.g., replacing methoxymethyl with ethoxy groups) to isolate functional group contributions .
  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends in activity profiles .

Q. What strategies are effective for improving the compound’s stability in aqueous solutions for in vitro studies?

  • pH optimization : Stability decreases at extremes (pH <3 or >10). Use buffered solutions (pH 6–8) to minimize hydrolysis of the urea bond .
  • Lyophilization : Freeze-drying increases shelf life; reconstitute in DMSO for cell-based assays .
  • Degradation analysis : Monitor via LC-MS to identify breakdown products (e.g., formaldehyde from hydroxymethyl group oxidation) .

Q. How can computational methods guide the design of derivatives with enhanced binding affinity for target enzymes?

  • Molecular docking : Use AutoDock Vina to predict interactions with enzyme active sites (e.g., hydrogen bonding between hydroxymethyl and catalytic residues) .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity to prioritize synthetic targets .
  • MD simulations : Assess dynamic stability of compound-enzyme complexes over 100-ns trajectories to refine binding hypotheses .

Methodological Challenges

Q. What are the pitfalls in interpreting NMR spectra of urea derivatives, and how can they be mitigated?

  • Tautomerism : Urea protons may exhibit splitting due to keto-enol tautomerism. Use deuterated DMSO to slow exchange and clarify splitting patterns .
  • Solvent interference : DCM residues in crude samples can obscure peaks. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) before analysis .

Q. How should researchers address low yields in coupling reactions during synthesis?

  • Catalyst screening : Test palladium(II) acetate vs. XPhos-Pd-G3 for Buchwald-Hartwig couplings; the latter often improves efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C, improving yield by 15–20% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.